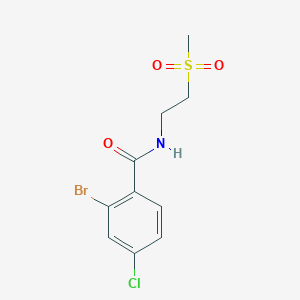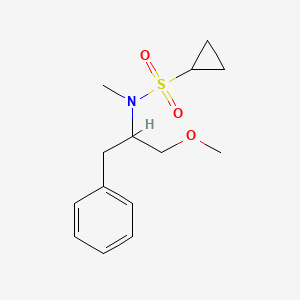
2-bromo-4-chloro-N-(2-methylsulfonylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-chloro-N-(2-methylsulfonylethyl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of benzamide and is often referred to as BCEB. BCEB is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
BCEB inhibits the activity of the F1F0-ATP synthase by binding to the beta subunit of the enzyme. This binding results in the inhibition of the proton translocation across the mitochondrial membrane, which is required for the synthesis of ATP. BCEB has been shown to be a reversible inhibitor of the F1F0-ATP synthase.
Biochemical and Physiological Effects:
BCEB has been shown to have a number of biochemical and physiological effects. BCEB inhibits the activity of the F1F0-ATP synthase, which results in a decrease in ATP synthesis. This decrease in ATP synthesis can lead to a decrease in cellular energy levels and can affect cellular processes. BCEB has also been shown to induce apoptosis in cancer cells, which is a programmed cell death that can be used as a therapeutic strategy.
Advantages and Limitations for Lab Experiments
BCEB has several advantages for lab experiments. BCEB is a potent inhibitor of the F1F0-ATP synthase, which makes it an ideal tool for studying the role of this enzyme in cellular processes. BCEB is also relatively easy to synthesize and can be obtained in large quantities. However, BCEB has some limitations for lab experiments. BCEB is a reversible inhibitor of the F1F0-ATP synthase, which means that its effects are not permanent. This can make it difficult to study the long-term effects of BCEB on cellular processes.
Future Directions
There are several future directions for research on BCEB. One possible direction is to study the effects of BCEB on mitochondrial function in different cell types. Another possible direction is to investigate the potential therapeutic applications of BCEB in cancer treatment. BCEB has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new cancer therapies. Additionally, the development of new inhibitors of the F1F0-ATP synthase could lead to the discovery of new drugs for the treatment of mitochondrial diseases.
Synthesis Methods
The synthesis of BCEB involves the reaction of 2-bromo-4-chlorobenzoyl chloride with 2-methylsulfonyl ethylamine in the presence of a base. The reaction results in the formation of BCEB as a white crystalline powder. The synthesis method of BCEB is relatively simple and can be carried out in a laboratory with basic equipment.
Scientific Research Applications
BCEB has been extensively used in scientific research for its unique properties. BCEB is a potent inhibitor of the human mitochondrial F1F0-ATP synthase, which is a key enzyme in energy metabolism. This enzyme is essential for the synthesis of ATP, which is the main energy source for cellular processes. BCEB has been shown to inhibit the activity of the F1F0-ATP synthase in a dose-dependent manner.
properties
IUPAC Name |
2-bromo-4-chloro-N-(2-methylsulfonylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3S/c1-17(15,16)5-4-13-10(14)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMIRBQBYRUXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-chloro-N-(2-methylsulfonylethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7634003.png)
![3-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methylsulfinylmethyl]-1,2-oxazole](/img/structure/B7634007.png)
![5-[1-(4-Fluorophenyl)sulfonylethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7634014.png)
![2-[(3-Chloro-4-fluorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7634023.png)
![3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7634028.png)
![6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one](/img/structure/B7634031.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7634042.png)
![2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B7634049.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7634069.png)

![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)

![2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7634106.png)